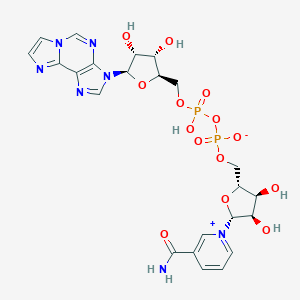
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that can help infer some aspects of the compound . The first paper discusses the use of (2-nitrophenyl)acetyl (NPAc) as a protecting group for hydroxyl functions, which suggests that nitrophenyl acetic acid derivatives, like the compound of interest, may have utility in synthetic chemistry for protecting groups . The second paper deals with a spectrophotometric method for determining a dichlorophenylamino phenyl-acetic acid derivative in pharmaceuticals . This indicates that phenyl-acetic acid derivatives can have pharmaceutical relevance and that their detection and quantification are important for pharmaceutical analysis.
Synthesis Analysis
The synthesis of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is not detailed in the provided papers. However, the synthesis of related compounds involves starting from commercially available precursors, such as (2-nitrophenyl)acetic acid, which is then modified to introduce various functional groups . The synthesis of such compounds typically requires careful selection of reagents and conditions to protect functional groups and to achieve the desired selectivity.
Molecular Structure Analysis
While the molecular structure of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride is not analyzed in the provided papers, the structure of related compounds, such as those with nitrophenyl acetic acid moieties, are likely to be planar due to the conjugated system present in the aromatic ring . The presence of a nitro group can also influence the electron distribution within the molecule, which can affect its reactivity.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride specifically. However, they do mention that (2-nitrophenyl)acetates are stable under common carbohydrate transformations and that the NPAc group can be selectively removed without affecting other common protecting groups . This suggests that the compound of interest may also exhibit stability under certain conditions and that its functional groups can be selectively manipulated.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride are not described in the provided papers. However, the spectrophotometric determination of a related compound indicates that these compounds can absorb light at specific wavelengths, which can be used for their detection and quantification in pharmaceuticals . The absorbance of these compounds typically follows Beer's law, which allows for the calculation of their concentration in a solution.
Aplicaciones Científicas De Investigación
Application in Biomedical Materials & Devices
- Specific Scientific Field : Biomedical Materials & Devices .
- Summary of the Application : DPAEMA is used in the creation of cationic nanoparticles, which have been widely investigated for their potent ability to transport therapeutic agents intracellularly .
- Methods of Application or Experimental Procedures : The work presented in the study analyzes the physiochemical attributes and cargo delivery efficiency of a cationic nanoparticle system with the introduction of DPAEMA, a comonomer heightening the hydrophobic content of the inner particle core .
- Results or Outcomes : The study demonstrated that increasing network hydrophobicity in these polymers induces favorable pH-responsive phase transition and membrane-disruptive behavior for intracellular drug delivery .
Application in Drug Delivery Systems
- Specific Scientific Field : Drug Delivery Systems .
- Summary of the Application : DPAEMA is used in the creation of pH-responsive nanoparticles for use in biological applications . These nanoparticles are often used for the delivery of hydrophobic, non-charged anticancer agents .
- Methods of Application or Experimental Procedures : The nanoparticles synthesized with DPAEMA are generally small (less than 150 nm) with hydrodynamic diameters varying between studies due to the nature of comonomers or differences in the nominal feed ratios of DPAEMA used .
- Results or Outcomes : The release of the payload is aided by diffusion out of the nanocarriers to the target location .
Application in Antimicrobial Behavior
- Specific Scientific Field : Antimicrobial Behavior .
- Summary of the Application : DPAEMA is used in the creation of nanoparticles with antimicrobial behavior . These nanoparticles can be used in various applications where antimicrobial properties are required .
- Methods of Application or Experimental Procedures : The nanoparticles synthesized with DPAEMA are generally small (less than 150 nm) with hydrodynamic diameters varying between studies due to the nature of comonomers or differences in the nominal feed ratios of DPAEMA used .
- Results or Outcomes : The study demonstrated that nanoparticles synthesized with DPAEMA exhibit antimicrobial behavior, making them suitable for applications where such properties are required .
Propiedades
IUPAC Name |
2-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15(18(21)22)14(13)12-16(19)20;/h5-7H,3-4,8-12H2,1-2H3,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWCGNYEZSMQIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543083 |
Source


|
| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(Dipropylamino)ethyl)-6-nitrophenyl)acetic acid hydrochloride | |
CAS RN |
91374-25-3 |
Source


|
| Record name | {2-[2-(Dipropylamino)ethyl]-6-nitrophenyl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)







